molecular formula C19H11F4N3OS2 B1672318 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-27-7

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1672318
M. Wt: 437.4 g/mol
InChI Key: ZATJMMZPGVDUOM-UHFFFAOYSA-N
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Description

Novel inhibitor of FOXM1 that block DNA binding, specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR
FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.

Scientific Research Applications

Antiproliferative Activity

The synthesis and antiproliferative activities of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been explored, revealing that these compounds exhibit activity against the phospholipase C enzyme. Modification of key functional groups in these derivatives has been studied to understand the structure-activity relationships, with findings indicating that certain modifications can enhance their antiproliferative capabilities (van Rensburg et al., 2017).

Heterocyclic Chemistry Studies

Further research into the chemistry of thieno[2,3-b]pyridines has led to the development of new synthetic approaches for derivatives with potential therapeutic applications. These studies have contributed to the broader understanding of thieno[2,3-b]pyridine chemistry and its relevance in medicinal chemistry (Clark & Hitiris, 1984).

Antianaphylactic Activity

Certain derivatives of 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have demonstrated antianaphylactic activity, offering insights into their potential therapeutic uses beyond their antiproliferative effects. This highlights the compound's versatility in drug development, particularly in the context of allergy and inflammation (Wagner et al., 1993).

Synthetic Methodologies

Innovative synthetic methodologies for thieno[2,3-b]pyridine derivatives have been developed, enabling the exploration of their biological activities and potential applications in drug discovery. These methodologies provide a foundation for the future design and synthesis of novel compounds with enhanced therapeutic properties (El-Meligie et al., 2020).

Fluorosolvatochromic and ICT-Based Proton-Sensing Behaviors

Research into the optical properties of related compounds has uncovered fluorosolvatochromic and intramolecular charge transfer (ICT)-based proton-sensing behaviors, indicating potential applications in sensing and imaging technologies. These findings underscore the versatility of thieno[2,3-b]pyridine derivatives beyond their antiproliferative and therapeutic applications, expanding their utility into materials science and chemical sensing (Muraoka et al., 2019).

properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJMMZPGVDUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS RN

313380-27-7
Record name 3-AMINO-N-(4-FLUOROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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